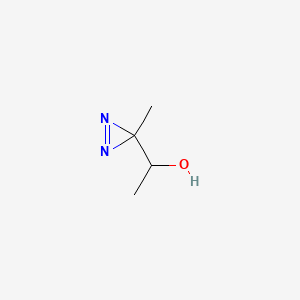

1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H8N2O |

|---|---|

Molecular Weight |

100.12 g/mol |

IUPAC Name |

1-(3-methyldiazirin-3-yl)ethanol |

InChI |

InChI=1S/C4H8N2O/c1-3(7)4(2)5-6-4/h3,7H,1-2H3 |

InChI Key |

RQDNIGQHSNLWIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1(N=N1)C)O |

Origin of Product |

United States |

Significance of Diazirine Moieties in Reactive Intermediate Generation

The core utility of the diazirine moiety lies in its ability to serve as a compact and stable precursor to a highly reactive carbene intermediate upon photoactivation. axispharm.com A diazirine is a three-membered ring system containing one carbon and two nitrogen atoms. rsc.org When exposed to ultraviolet (UV) light, typically around 350 nm, the diazirine ring undergoes irreversible decomposition, releasing a molecule of nitrogen gas (N₂) and generating a carbene. axispharm.com

Carbenes are neutral, divalent carbon species that are highly reactive and short-lived. nih.gov Their reactivity allows them to readily insert into various chemical bonds, including C-H, N-H, and O-H bonds, forming stable covalent linkages with nearby molecules. nih.gov This ability to forge new covalent bonds in a proximity-dependent manner is the cornerstone of their application in identifying molecular interactions. axispharm.com

Evolution of Diazirine Containing Compounds As Chemical Tools

The development of diazirine-containing compounds has revolutionized the study of biomolecular interactions. Initially, other photoreactive groups like phenyl azides and benzophenones were common, but diazirines offer distinct advantages. nih.gov Their small size minimizes steric hindrance, making them less likely to interfere with the natural interactions of a molecule they are attached to. Furthermore, they exhibit greater chemical stability compared to other precursors like diazo compounds and are generally inert to a wide range of chemical conditions encountered in biological systems. rsc.org

This has led to the widespread adoption of diazirine-based probes in photoaffinity labeling (PAL). nih.gov In a typical PAL experiment, a bioactive molecule is functionalized with a diazirine moiety. This probe is then introduced to a biological system, where it binds to its target protein. Upon UV irradiation, the diazirine generates a carbene that covalently crosslinks the probe to its binding partner, allowing for the subsequent identification and characterization of the target protein. axispharm.com

Specific Research Focus: 1 3 Methyl 3h Diazirin 3 Yl Ethan 1 Ol As a Model System

Photochemical Pathways and Excited-State Electronic Structure

Upon absorption of ultraviolet (UV) light, diazirines are promoted to an excited electronic state (S1), initiating a series of rapid transformations that lead to highly reactive species. thieme-connect.com The specific pathways and the nature of the products are intricately linked to the electronic structure of this excited state and the substituents on the diazirine ring.

The primary photochemical reaction of diazirines upon irradiation with UV-A light (typically around 350-365 nm) is the extrusion of molecular nitrogen (N₂) to generate a carbene intermediate. wikipedia.orgnih.govrsc.org This process is initiated by an n → π* electronic transition. thieme-connect.com The resulting carbene can exist in two electronic spin states: a singlet state, where the two non-bonding electrons have opposite spins and occupy the same orbital, and a triplet state, where the electrons have parallel spins and reside in different orbitals. wikipedia.orgrsc.org

The singlet carbene is typically formed first and is responsible for the concerted insertion reactions into X-H bonds (where X can be C, O, or N), which is a key process in applications like photoaffinity labeling. thieme-connect.comrsc.org However, the singlet carbene can undergo intersystem crossing (ISC) to the more stable triplet state. rsc.orgnih.gov The triplet carbene exhibits radical-like reactivity, such as hydrogen atom abstraction. rsc.orgnih.gov

The nature of the substituents on the diazirine carbon significantly influences the preferred spin state of the resulting carbene. wikipedia.org While there is no specific data for this compound, general principles suggest that its alkyl (methyl) and hydroxyalkyl (1-hydroxyethyl) substituents, which are not strongly electron-donating or -withdrawing, would lead to a carbene with a small singlet-triplet energy gap, allowing for the potential involvement of both states in subsequent reactions. thieme-connect.com

Table 1: Properties of Carbene States Generated from Diazirine Photolysis

| Carbene State | Electron Configuration | Reactivity | Typical Reactions |

| Singlet | Paired electrons in one orbital | Electrophilic | Concerted insertion into O-H, N-H, C-H bonds |

| Triplet | Unpaired electrons in two orbitals | Radical-like | Hydrogen atom abstraction, addition to π-systems |

Besides carbene formation, photoactivated diazirines can undergo alternative reaction pathways, which are often considered undesired side reactions in the context of specific applications. thieme-connect.com For alkyl diazirines, two prominent side reactions are isomerization to a linear diazo compound and intramolecular rearrangement of the carbene intermediate. nih.govnih.gov

Isomerization to Diazo Compounds : Upon irradiation, the diazirine ring can rearrange to form the corresponding, more linear, diazoalkane isomer. thieme-connect.comresearchgate.net This diazo intermediate can be relatively long-lived compared to the carbene and may react differently, for instance, with acidic residues in biological systems. nih.govnih.gov The diazo compound itself can absorb light, typically at a different wavelength, to also extrude N₂ and form a carbene. thieme-connect.comnih.gov

Olefin Formation : The highly reactive carbene intermediate can undergo rapid intramolecular rearrangement. nih.gov For carbenes generated from alkyl diazirines, a common rearrangement is a 1,2-hydride shift, which leads to the formation of a stable olefin. nih.govnih.gov In the case of the carbene derived from this compound, this could potentially lead to the formation of 2-methylbut-3-en-2-ol. This pathway competes directly with the desired intermolecular insertion reactions. nih.gov

Thermal Decomposition Mechanisms and Kinetic Studies

Diazirines can also decompose under thermal conditions, although this typically requires higher energy than photolysis. islandscholar.ca Kinetic studies have shown that these decompositions are generally first-order, unimolecular reactions. islandscholar.ca The mechanism of thermal decomposition is highly dependent on the substituents attached to the diazirine ring and can proceed through either a carbene or a diazo intermediate pathway. nih.govresearchgate.net

A key finding from mechanistic studies is that the thermal decomposition of many diazirines involves an initial valence isomerization to a diazo intermediate. nih.govacs.org This diazo compound can then decompose to form the carbene and nitrogen, or it can be trapped by other reagents. researchgate.net There exists a dynamic interplay between the diazirine, the diazo intermediate, and the carbene, with pathways for interconversion. researchgate.net Theoretical studies suggest that the rebound reaction between a singlet carbene and molecular nitrogen can reform the diazo intermediate, highlighting the complexity of the potential energy surface. nih.govresearchgate.net

Table 2: Competing Pathways in Diazirine Decomposition

| Pathway | Description | Intermediate | Subsequent Reaction |

| Direct Decomposition | Concerted extrusion of N₂ from the diazirine ring. | Carbene | Insertion, rearrangement (e.g., olefin formation) |

| Isomerization Pathway | Rearrangement of the diazirine to a linear isomer. | Diazo Compound | N₂ extrusion to form carbene, or reaction with electrophiles. |

The substituents on the diazirine carbon play a decisive role in dictating which decomposition pathway is favored. nih.govacs.org Studies comparing different substituted diazirines have provided clear evidence for this influence:

Phenylchlorodiazirine : This compound decomposes thermally to yield exclusively the corresponding carbene (phenylchlorocarbene). nih.gov The chloro substituent appears to favor the direct extrusion of nitrogen.

Phenyl-n-butyldiazirine : In contrast, this alkyl-aryl substituted diazirine decomposes to yield mainly a diazo intermediate. nih.gov A significant portion (13%) also undergoes a direct rearrangement to an olefin without the involvement of a carbene. nih.gov

2-Adamantane-2,3'-[3H]diazirine : This bulky alkyl diazirine yields a mixture of both the carbene and the diazo compound upon thermolysis. nih.gov

For this compound, its classification as an alkyl diazirine suggests that its thermal decomposition would likely involve a significant contribution from the pathway proceeding through the diazo intermediate, similar to other alkyl-substituted diazirines. nih.govnih.gov

Computational Chemistry Approaches to Understand Molecular Structure and Reactivity

Computational chemistry has become an indispensable tool for elucidating the complex reactivity of diazirines. nasa.gov Methods such as Density Functional Theory (DFT) and high-level ab initio calculations (like Coupled Cluster theory, CCSD(T)) are employed to map the potential energy surfaces of both photochemical and thermal reactions. nih.govnasa.gov

These theoretical studies provide critical information that is often difficult to obtain experimentally:

Molecular Structures : Calculations can determine the precise geometries of the ground state diazirine, its excited states, transition states, and intermediates like carbenes and diazo compounds. nasa.gov

Energy Barriers : Computational models can accurately predict the activation energies for key processes, such as the isomerization of the diazirine to the diazoalkane versus the direct extrusion of N₂. For example, in the thermolysis of 3-chloro-3-phenyldiazirine, the computed barrier for isomerization to the diazoalkane was 30.9 kcal/mol, while the barrier for direct N₂ extrusion was higher at 36.2 kcal/mol, consistent with experimental observations. researchgate.net

Spectroscopic Properties : Theoretical calculations can predict vibrational frequencies and electronic absorption spectra, aiding in the experimental identification of transient species. nasa.govresearchgate.net

Reaction Pathways : By mapping the entire energy landscape, computational studies can uncover the most favorable reaction pathways, rationalize product distributions, and explain the influence of substituents on reactivity. nih.govacs.org

These computational frameworks provide a detailed, molecular-level understanding of the factors controlling the fate of this compound and other diazirines upon activation.

Quantum Chemical Calculations (DFT, ab initio, CCSD(T), MP2) for Bonding and Electronic Structure

Quantum chemical calculations are instrumental in determining the equilibrium geometry and electronic properties of diazirine systems. High-level ab initio methods such as Coupled Cluster with Singles and Doubles and perturbative Triples (CCSD(T)) and Møller-Plesset perturbation theory (MP2), alongside Density Functional Theory (DFT), have been employed to provide a precise picture of the bonding within the strained three-membered ring. thieme-connect.comnasa.gov

Computational studies on the parent compound, 3H-diazirine, have provided detailed structural parameters. For instance, calculations at the CCSD(T) and MP2 levels of theory with a mixed cc-pwCVQZ basis set have yielded an equilibrium geometry with a d(N=N) bond length of 1.226 Å and a d(C-N) bond length of 1.475 Å. thieme-connect.com These theoretical values are in close agreement with experimental data obtained from rotational spectroscopy, which determined the N=N and C-N bond lengths to be 1.228(3) Å and 1.482(3) Å, respectively. thieme-connect.com For substituted diazirines, such as 3,3-dimethyldiazirine, similar bond lengths are observed. thieme-connect.com

DFT methods, such as B3LYP, are also widely used to investigate the structural and electronic properties of these molecules. thieme-connect.com These computational approaches affirm the unique bonding characteristics of the diazirine ring, which features a significantly shortened double bond between the nitrogen atoms and single bonds between the carbon and nitrogen atoms. nasa.gov

| Compound | Method | Basis Set | d(N=N) (Å) | d(C-N) (Å) | ∠R-C-R (°) | Reference |

|---|---|---|---|---|---|---|

| 3H-diazirine | CCSD(T)/MP2 | cc-pwCVQZ | 1.226 | 1.475 | 119.9 | thieme-connect.com |

| 3H-diazirine | Experimental (Microwave Spectroscopy) | N/A | 1.228(3) | 1.482(3) | 117(2) | thieme-connect.com |

| 3,3-dimethyldiazirine | Experimental (Rotational Spectroscopy) | N/A | 1.228(3) | 1.523(5) | 105.7(5) | thieme-connect.com |

| 3,3H-diazirine | CCSD(T) | cc-pVQZ | - | - | - | nasa.gov |

Analysis of Frontier Molecular Orbitals and Electron Density Distributions

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com For diazirines, the nature of these orbitals dictates their photochemical behavior. thieme-connect.com

The HOMO of a dialkyldiazirine is characterized as a nonbonding Walsh-type molecular orbital. thieme-connect.com It arises from the lone pairs on the nitrogen atoms and possesses partial C–N σ-bonding and N=N π-antibonding character. The next lower-energy occupied orbital (HOMO-1) is a N=N π-bonding MO. thieme-connect.com

Conversely, the LUMO is a N=N π* antibonding orbital. thieme-connect.com The photochemical activation of diazirines typically involves an n → π* transition, where an electron is promoted from the HOMO to the LUMO. thieme-connect.com This transition weakens the N=N bond, which is consistent with the observed decrease in the N=N stretching frequency in the first excited state compared to the ground state. thieme-connect.com This electronic excitation is the initial step leading to the extrusion of nitrogen gas and the formation of a reactive carbene. thieme-connect.comwikipedia.org DFT calculations, for example at the B3LYP/6-311G(d,p) level of theory for 3-methyl,3-ethyldiazirine, support this portrait of the frontier orbitals. thieme-connect.com In aryl diazirines, the HOMO can extend across the aromatic ring and the diazirine unit, while the LUMO remains primarily centered on the diazirine group. nih.gov

| Orbital | Character | Description | Role in Reactivity | Reference |

|---|---|---|---|---|

| HOMO | Nonbonding (Walsh-type) | Derived from nitrogen lone pairs; partial C–N σ-bonding and N=N π-antibonding character. | Source of electron in n → π* photoexcitation. | thieme-connect.com |

| HOMO-1 | N=N π-bonding | Contributes to the stability of the N=N double bond. | - | thieme-connect.com |

| LUMO | N=N π* antibonding | Accepts the electron during photoexcitation. | Population of this orbital weakens the N=N bond, initiating decomposition. | thieme-connect.com |

Elucidation of Reaction Energy Profiles and Transition States

Upon photoactivation, diazirines can follow several reaction pathways. thieme-connect.com Computational studies have been crucial in mapping the potential energy surfaces for these transformations and identifying key intermediates and transition states. nih.govnih.gov The photolysis of alkyl diazirines is now understood to proceed via a two-step pathway that involves the sequential generation of diazo and carbene intermediates. nih.govresearchgate.net

Quantitative evaluation of the photoreaction mechanism reveals that upon absorbing a photon, the diazirine (A) can transform into a diazo intermediate (B) or directly into a carbene intermediate (C). nih.govresearchgate.net The diazo intermediate (B) can then absorb a second photon to form the carbene (C). nih.gov Kinetic models based on these pathways have been developed and validated experimentally. researchgate.netspringernature.com

Computational methods, such as DFT with functionals like M06-2X-D3, have been used to calculate the activation free energy (ΔG‡) for the conversion of diazirine to the corresponding carbene. nih.gov These calculations show that the energy barrier can be significantly influenced by the substituents on the diazirine ring. For example, moving from electron-rich to electron-poor aryl diazirines can result in a substantial difference in activation free energy (ΔΔG‡ > 12 kJ mol⁻¹), which corresponds to a significant change in the thermal activation temperature. nih.gov Transition states for other processes, such as hydrogen migration between diazirine isomers, have also been characterized using high-level methods like CCSD(T)/cc-pVTZ. nasa.gov

Investigating N=N Bond Cleavage in Diazirine Systems

While the most common reaction of diazirines upon activation is the extrusion of N₂ to form a carbene, reactions involving the cleavage of the N=N double bond without nitrogen loss are also known, though less common. rsc.org The mechanism of this transformation has been investigated using both experimental and computational approaches.

Recent studies have shown that o-carborane-fused diborane(4) (B1213185) can react with 3H-diazirines to achieve complete cleavage of the N=N bond. rsc.org In this process, one of the nitrogen atoms is incorporated into the B-B bond of the diborane, leading to the formation of novel borylnitrogen compounds. rsc.org

DFT calculations have been employed to elucidate the mechanism of this reaction. rsc.orgrsc.org The proposed pathway involves several steps, including the formation of an intermediate, a ring-contraction step, N-N bond cleavage, and finally, electron redistribution to form the final product. rsc.org The significant energy gain in the final step is attributed to the release of ring strain, which drives the reaction forward. rsc.org This type of reaction highlights an alternative reactivity pattern for the diazirine core, moving beyond its traditional role as solely a carbene precursor. researchgate.net

Advanced Methodologies Employing 1 3 Methyl 3h Diazirin 3 Yl Ethan 1 Ol and Analogues As Research Probes

Photoaffinity Labeling (PAL) Techniques in Chemical Biology

Photoaffinity labeling is a versatile strategy used to identify and characterize the binding partners of small molecules within a complex proteome. nih.govresearchgate.net This technique employs a photoaffinity probe, which is a molecule of interest derivatized with a photoreactive group and often a reporter tag for detection and enrichment. nih.gov The probe is introduced to a biological sample, allowed to bind to its target, and then irradiated with light of a specific wavelength to initiate a covalent cross-linking reaction. nih.gov This process transforms a transient, non-covalent interaction into a stable, covalent linkage, enabling the subsequent identification of the labeled biomolecule. semanticscholar.org

Diazirine-based photoprobes have gained widespread use in chemical biology due to several key advantages over other photoreactive groups like aryl azides and benzophenones. semanticscholar.orgiris-biotech.de

Principles of Action:

Upon irradiation with long-wave UV light (typically 350-380 nm), the diazirine ring loses a molecule of nitrogen gas (N₂) to generate a highly reactive and short-lived carbene intermediate. nih.govrsc.org This carbene can then rapidly and non-selectively insert into neighboring C-H, N-H, or O-H bonds of the interacting biomolecule, forming a stable covalent bond. researchgate.net A competing reaction involves the isomerization of the diazirine to a linear diazo compound, which can also be photoactivated or react with nucleophilic residues. nih.govnih.gov

Key Advantages:

Small Size: The diazirine group is sterically small, minimizing the perturbation of the parent molecule's biological activity and binding affinity. iris-biotech.de This is a significant advantage over bulkier photophores like benzophenones. nih.gov

High Reactivity and Short Lifetime: The generated carbene is extremely reactive and has a very short lifetime (nanoseconds), ensuring that cross-linking occurs only with molecules in close proximity to the probe's binding site. nih.gov This minimizes non-specific labeling of abundant but non-interacting proteins.

Activation Wavelength: Diazirines are activated by long-wavelength UV light (350-380 nm), which is less damaging to biological samples compared to the shorter wavelengths required for some other photoprobes. rsc.orgresearchgate.net

Chemical Stability: Diazirine-containing compounds are generally stable in the dark and under typical biological conditions, allowing for controlled initiation of the cross-linking reaction. rsc.org

| Feature | Diazirine-Based Photoprobes | Aryl Azide (B81097) Photoprobes | Benzophenone Photoprobes |

| Photoreactive Group | Diazirine | Aryl Azide | Benzophenone |

| Reactive Intermediate | Carbene | Nitrene | Triplet Diradical |

| Activation Wavelength | 350-380 nm | 250-300 nm (unsubstituted) | 350-360 nm |

| Size | Small | Relatively Small | Bulky |

| Reactivity | High, non-selective insertion | High, prefers nucleophiles | Moderate, C-H abstraction |

| Lifetime of Intermediate | Very short (nanoseconds) | Short | Long |

| Potential for Side Reactions | Isomerization to diazo compound | Ring expansion | - |

A typical photo-crosslinking experiment using a diazirine-based probe involves several key steps, from sample preparation to the final analysis of the labeled proteins. nih.govnih.gov

General Protocol:

Incubation: The diazirine-containing probe, such as 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol, is incubated with the biological sample (e.g., purified protein, cell lysate, or intact cells) in an appropriate buffer. nih.gov This allows the probe to bind to its target protein(s).

UV Irradiation: The sample is then irradiated with a UV lamp, typically emitting light at around 350-365 nm. researchgate.net The irradiation time can vary from a few minutes to an hour, depending on the probe's reactivity and the experimental setup. nih.govacs.org It is crucial to perform this step at a controlled temperature, often on ice, to minimize potential sample degradation. nih.gov

Sample Processing: Following irradiation, the sample is processed to identify the labeled proteins. This may involve cell lysis (if working with intact cells), followed by techniques to separate the labeled proteins, such as SDS-PAGE. nih.gov

Detection and Identification: If the probe includes a reporter tag (e.g., biotin (B1667282) or a fluorophore), the labeled proteins can be detected by methods like streptavidin blotting or fluorescence scanning. nih.gov For identification of the binding site, the labeled protein is typically isolated, subjected to proteolytic digestion, and analyzed by mass spectrometry (MS). nih.govnih.gov

| Parameter | Typical Range/Condition | Equipment |

| Probe Concentration | 1 µM - 100 µM | - |

| Incubation Time | 30 minutes - 2 hours | - |

| UV Wavelength | 350 - 365 nm | UV lamp (e.g., mercury vapor lamp, handheld UV lamp) |

| Irradiation Distance | ~6 cm from the light source | - |

| Irradiation Time | 1 minute - 60 minutes | - |

| Temperature | 4°C (on ice) | - |

| Analysis | SDS-PAGE, Mass Spectrometry | Electrophoresis system, Mass spectrometer |

A primary application of photoaffinity labeling is the precise identification of ligand-binding sites within target proteins. nih.govsemanticscholar.org The covalent nature of the bond formed upon photoactivation allows for the isolation and analysis of the specific peptide fragments, and even the exact amino acid residues, that are in direct contact with the small molecule probe.

Understanding the molecular targets of alcohols is crucial for elucidating their biological effects. Diazirine-based alcohol analogues, such as this compound (also known as 3-azibutanol), serve as valuable tools for identifying alcohol-binding pockets in proteins. nih.govnih.gov A detailed protocol for this application has been described, which combines photoaffinity labeling with high-resolution mass spectrometry. nih.govnih.gov

In this approach, a protein of interest is incubated with the azialcohol probe and then subjected to UV irradiation. The stoichiometry and site(s) of photoincorporation are then determined by mass spectrometry. nih.gov This methodology has been successfully applied to identify alcohol-binding residues in various proteins, providing critical insights into the molecular mechanisms of alcohol action. nih.gov For instance, this technique was used to study the interaction of an azialcohol with the C1 domain of the presynaptic protein Munc13-1. nih.gov

Photoaffinity labeling with diazirine-based probes is a powerful strategy for the identification and validation of drug targets, as well as for characterizing the specific binding interactions. researchgate.netacs.org By incorporating a diazirine moiety into a drug molecule, researchers can covalently capture its protein targets in a complex biological milieu. researchgate.net

This approach has been used to identify the targets of a wide range of bioactive molecules, including approved drugs and natural products. researchgate.net For example, diazirine-based probes have been developed for the antibiotic vancomycin (B549263) to identify its binding partners with enhanced specificity. acs.orgbiorxiv.org These studies demonstrate that the efficiency of photolabeling can depend on the specific location of the diazirine group on the drug molecule, highlighting the importance of probe design. acs.org The identification of the cross-linked peptides by mass spectrometry provides valuable information about the drug's binding site and its orientation within the binding pocket. semanticscholar.org

The ability to "freeze" transient, non-covalent interactions makes diazirine-based photoaffinity labeling an invaluable tool for studying a wide array of molecular recognition events in biology. iris-biotech.denih.gov This technique is not limited to small molecule-protein interactions but can also be applied to investigate protein-protein, protein-lipid, and protein-nucleic acid interactions. iris-biotech.deresearchgate.net

By incorporating diazirine-containing unnatural amino acids into proteins, researchers can map the interfaces of protein complexes. nih.gov Similarly, diazirine-functionalized lipids and nucleic acids have been used to identify their respective binding proteins. nih.govresearchgate.net The versatility of diazirine chemistry allows for its application in diverse biological contexts, from elucidating the architecture of large protein complexes to mapping the interactome of cellular metabolites. nih.govacs.org The covalent capture of these interactions provides a snapshot of the dynamic molecular networks that govern cellular processes. nih.gov

Enhancing Labeling Specificity and Efficiency

Trifluoromethyl diazirines, particularly 3-trifluoromethyl-3-phenyldiazirine (TPD), are a widely used class of photo-crosslinkers. rsc.org The trifluoromethyl group offers several advantages. Upon photoactivation, diazirines can isomerize to linear diazo compounds, which can lead to non-specific labeling through reactions with nucleophiles. semanticscholar.org The electron-withdrawing nature of the trifluoromethyl group destabilizes the diazo intermediate, favoring the formation of the desired reactive carbene and thus increasing the specificity of the labeling. semanticscholar.org

Furthermore, trifluoromethylphenyl diazirines are generally more stable than their aliphatic counterparts and can be activated at longer UV wavelengths (around 350 nm), which helps to reduce potential photodamage to biological samples. rsc.orgbeilstein-journals.org Design modifications, such as replacing the phenyl ring with electron-withdrawing heterocyclic rings, have been shown to enhance the ambient light stability of these photolabels without compromising their labeling efficiency. nih.gov

Table 1: Comparison of Diazirine Photoprobes

| Photoprobe Type | Key Advantages | Common Applications |

| Alkyl Diazirines | Small size, minimal steric hindrance. iris-biotech.de | Probing interactions in sterically constrained environments. |

| Trifluoromethyl Aryl Diazirines | Increased stability, reduced formation of reactive diazo intermediates, activation at longer wavelengths. semanticscholar.orgacs.org | General photoaffinity labeling, target identification for small molecules. nih.gov |

To improve the detection and isolation of labeled biomolecules, which are often present in low abundance, various tags can be incorporated into the probe design. Fluorous tags, which are highly fluorinated chemical entities, offer a powerful method for enriching labeled proteins or peptides. springernature.comresearchgate.net Following the labeling reaction, the complex mixture can be passed through a fluorous-specific column, which selectively retains the fluorous-tagged molecules, thereby enriching them for subsequent analysis by mass spectrometry. springernature.comnih.gov

Another strategy to enhance labeling efficiency is the use of branched crosslinkers. nih.gov These constructs can incorporate multiple photoreactive diazirine groups, increasing the probability of a successful crosslinking event with the target molecule. nih.gov Studies have shown that branched photo-crosslinkers can lead to a significant reduction in non-specific protein labeling compared to linear versions, likely due to reduced conformational flexibility. nih.gov

Integration with Complementary Analytical Techniques for Labeled Molecule Analysis

The identification of the biomolecules labeled by diazirine probes and the precise sites of modification is a critical step in a photoaffinity labeling experiment. Mass spectrometry has emerged as the premier analytical technique for this purpose, providing unparalleled sensitivity and resolution.

Mass Spectrometry for Photolabeled Peptide and Residue Identification

Following photo-crosslinking, the target protein is typically isolated and subjected to enzymatic digestion, most commonly with trypsin, to generate a mixture of peptides. nih.gov This peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov In this process, the peptides are separated by liquid chromatography and then introduced into the mass spectrometer, which measures their mass-to-charge ratio.

The peptide ions are then fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern provides sequence information that, when searched against a protein database, can identify the original protein. semanticscholar.org The presence of the crosslinked probe or a fragment of it results in a characteristic mass shift in the peptide, allowing for the identification of the labeled peptide. beilstein-journals.org Advanced MS techniques, such as higher-energy collisional dissociation (HCD) and electron-transfer dissociation (ETD), can provide detailed fragmentation data to pinpoint the exact amino acid residue that was modified by the diazirine probe. nordicbioscience.comresearchgate.net The development of MS-cleavable cross-linkers has further streamlined the analysis, simplifying the mass spectra and facilitating the unambiguous identification of cross-linked peptides. nih.gov

Fluorescence-Based Detection Methods for Cross-linked Products

A significant challenge in photoaffinity labeling is the detection and identification of the cross-linked products, which are often present in low abundance within complex biological mixtures. semanticscholar.org Fluorescence-based detection methods offer a sensitive and versatile solution to this problem. By incorporating a fluorescent reporter group into the diazirine-based probe, researchers can readily visualize and quantify the covalently labeled target molecules.

One common strategy involves the use of "click chemistry," a set of bio-orthogonal reactions that are highly efficient and specific. A diazirine probe can be synthesized with a terminal alkyne group. Following photocross-linking to its target protein, an azide-containing fluorophore can be attached to the alkyne handle via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov This two-step approach allows for the use of a wide variety of fluorescent dyes, enabling multicolor analysis and multiplexing. For instance, rhodamine azide has been successfully used to visualize proteins labeled with alkyne-functionalized diazirine probes after separation by SDS-PAGE and in-gel fluorescence scanning. rsc.org

Alternatively, fluorogenic probes can be designed, where the fluorescence is "turned on" upon a specific event, such as binding to the target or the cross-linking reaction itself. A novel approach involves an alkyl diazirine photocrosslinker bearing an o-hydroxycinnamate moiety. This group can be converted to a highly fluorescent 7-hydroxycoumarin derivative at the site of interaction within the target protein, significantly improving the signal-to-noise ratio and facilitating target identification in minute quantities.

The integration of a fluorophore directly into the probe, creating a dual chemical probe, provides a more direct method for confirming the binding affinity of the diazirine to a protein. For example, quercetin (B1663063), a natural fluorophore, has been incorporated into a diazirine moiety. researchgate.net The presence of quercetin in the cross-linked product can be confirmed using a fluorescence spectrometer, providing a direct readout of the labeling event. researchgate.net Gel-based fluorescence analysis is a common workflow where cell lysates treated with fluorescently tagged diazirine probes are separated by SDS-PAGE, and the labeled proteins are visualized using a gel scanner. rsc.org

| Strategy | Description | Advantages | Example Fluorophore |

|---|---|---|---|

| Click Chemistry | Two-step labeling where an alkyne-modified diazirine probe is reacted with an azide-containing fluorophore post-cross-linking. nih.gov | High modularity, allows for a wide range of fluorophores, and reduces potential steric hindrance during the initial binding event. | Rhodamine azide rsc.org |

| Fluorogenic Probes | The probe becomes fluorescent upon reaction with the target protein. | Low background signal, high signal-to-noise ratio. | 7-hydroxycoumarin (formed from an o-hydroxycinnamate precursor) |

| Dual Chemical Probes | A fluorophore is directly incorporated into the diazirine probe. researchgate.net | Direct confirmation of binding and cross-linking in a single molecule. researchgate.net | Quercetin researchgate.net |

Affinity Enrichment Strategies (e.g., Biotin Tagging)

Due to the often low abundance of cross-linked protein targets, their identification and subsequent analysis by techniques like mass spectrometry require an enrichment step. Affinity enrichment strategies, particularly those employing biotin tagging, are widely used for this purpose. The exceptionally high affinity between biotin and streptavidin (or avidin) forms the basis of a powerful purification method. promegaconnections.com

Similar to fluorescence-based methods, a common approach is to incorporate a terminal alkyne into the diazirine probe. After photocross-linking, a biotin-azide conjugate is attached via click chemistry. rsc.org The resulting biotinylated protein-probe complexes can then be selectively captured from the cell lysate using streptavidin-coated affinity resins, such as streptavidin-agarose or magnetic beads. rsc.org This allows for the efficient isolation of the target proteins while washing away non-biotinylated, unbound proteins.

The captured proteins can then be eluted from the resin for further analysis. However, the strength of the biotin-streptavidin interaction can make elution challenging, often requiring harsh, denaturing conditions. promegaconnections.com To circumvent this, cleavable linkers can be incorporated between the biotin tag and the probe, or milder affinity systems can be employed. After enrichment, the purified proteins are typically identified using mass spectrometry-based proteomics.

The general workflow for affinity enrichment of diazirine-labeled proteins involves the following steps:

Incubation of the biotin-functionalized diazirine probe with the biological sample.

UV irradiation to induce photocross-linking.

Lysis of the cells and solubilization of proteins.

Incubation of the lysate with streptavidin-coated resin to capture the biotinylated protein complexes.

Washing the resin to remove non-specifically bound proteins.

Elution of the captured proteins.

Analysis of the enriched proteins by SDS-PAGE and mass spectrometry.

This combination of diazirine photocross-linking and biotin-streptavidin affinity purification is a cornerstone of chemical proteomics, enabling the identification of the molecular targets of drugs, metabolites, and other bioactive small molecules. rsc.org

| Component | Function | Example |

|---|---|---|

| Diazirine Probe | Contains a photoreactive diazirine group and a handle for biotin conjugation (e.g., a terminal alkyne). rsc.org | Alkyne-modified this compound analogue |

| Biotinylation Reagent | A molecule containing biotin and a reactive group that can be attached to the probe (e.g., an azide for click chemistry). rsc.org | Biotin-PEG3-Azide |

| Affinity Matrix | A solid support functionalized with streptavidin to capture the biotinylated complexes. | Streptavidin-coated magnetic beads |

| Elution Method | Reagents and conditions used to release the captured proteins from the affinity matrix. | Denaturing buffers (e.g., SDS-PAGE sample buffer) promegaconnections.com |

Applications in Hyperpolarization for Enhanced Magnetic Resonance Imaging (MRI)

Magnetic Resonance Imaging (MRI) is a powerful non-invasive imaging modality, but it suffers from inherently low sensitivity, which limits its ability to visualize metabolic processes in real-time. Hyperpolarization techniques can overcome this limitation by dramatically increasing the nuclear spin polarization of specific molecules, leading to a signal enhancement of several orders of magnitude. nih.gov Diazirine analogues, particularly those isotopically labeled with ¹⁵N, have emerged as promising agents for hyperpolarized MRI. nih.gov

Utilization of ¹⁵N₂-Diazirines as Hyperpolarization Tags

¹⁵N₂-diazirines are particularly well-suited as hyperpolarization tags for several reasons. The diazirine motif is small, which generally minimizes perturbations to the biological activity of the molecule it is attached to. nih.gov They are also stable under a wide range of chemical and biological conditions. nih.gov The two ¹⁵N nuclei in the diazirine ring can be hyperpolarized and, due to their symmetric environment and lack of directly attached protons, can exhibit long polarization lifetimes. rsc.org This extended lifetime is crucial for in vivo imaging applications, as it allows sufficient time for the hyperpolarized probe to be administered, distribute to the tissue of interest, and be metabolically active while still retaining a strong MR signal.

These ¹⁵N₂-diazirine tags can be incorporated into a variety of biologically relevant molecules, including amino acids, sugars, and drugs, transforming them into potent imaging probes. nih.govacs.org This "molecular tagging" strategy has the potential to introduce a hyperpolarized ¹⁵N-signaling moiety into virtually any target of interest. rsc.org

Dynamic Nuclear Polarization (D-DNP) and Signal Enhancement

Dissolution Dynamic Nuclear Polarization (d-DNP) is a robust and widely used hyperpolarization technique that can be applied to a broad range of molecules. duke.edu The process involves cooling a sample containing the molecule of interest and a stable radical polarizing agent to very low temperatures (around 1.4 K) in a strong magnetic field. Microwave irradiation is then used to transfer the high polarization of the electron spins of the radical to the nuclear spins of the target molecule. The hyperpolarized solid sample is then rapidly dissolved in a hot solvent to create an injectable solution with a massively enhanced MR signal.

The d-DNP method has been successfully applied to various ¹⁵N₂-diazirine-tagged biomolecules, achieving remarkable signal enhancements. nih.gov For instance, hyperpolarization of a ¹⁵N₂-diazirine-tagged glucose derivative by d-DNP resulted in a signal enhancement of over 400,000-fold. nih.gov Similarly, a ¹⁵N₂-diazirine-containing alcohol provided a signal enhancement of over 250,000-fold. nih.gov These substantial enhancements, coupled with long ¹⁵N relaxation lifetimes (T₁) of up to 4 minutes in aqueous solutions, make these probes highly suitable for in vivo metabolic imaging. nih.gov

| Molecule | Signal Enhancement (ε) | ¹⁵N T₁ Lifetime (min) | Potential Application |

|---|---|---|---|

| ¹⁵N₂-Diazirine-tagged Glucose Derivative | > 400,000-fold nih.gov | ~3 nih.gov | Imaging glycolysis nih.gov |

| ¹⁵N₂-Diazirine-tagged Methionine | ~ 293,000-fold nih.gov | ~4 nih.gov | Metabolic imaging nih.gov |

| ¹⁵N₂-Diazirine Celecoxib (B62257) Analogue | > 114,000-fold nih.gov | > 4 nih.gov | Studying drug-enzyme interactions nih.gov |

| ¹⁵N₂-Diazirine-containing Alcohol | ~ 250,000-fold nih.gov | Not specified | Demonstrating functional group tolerance nih.gov |

Applications in Studying Drug-Enzyme Interactions via HP-MRI

The ability to attach ¹⁵N₂-diazirine hyperpolarization tags to drug molecules opens up exciting possibilities for studying drug-enzyme interactions and drug distribution in real-time using hyperpolarized MRI (HP-MRI). By monitoring the signal from the hyperpolarized drug, it is possible to track its localization and potential metabolic transformation within the body.

A compelling example is the use of a ¹⁵N₂-diazirine analogue of celecoxib, a nonsteroidal anti-inflammatory drug. nih.gov Celecoxib is known to interact with specific enzymes, and its ¹⁴N₂-diazirine counterpart has been used in photoaffinity labeling studies to map its binding site. nih.gov By hyperpolarizing the ¹⁵N₂-diazirine celecoxib analogue using d-DNP, a signal enhancement of over 114,000-fold and a T₁ value of over 4 minutes were achieved. nih.gov Such a significant and long-lived signal makes this compound a promising exogenous probe for studying drug-enzyme interactions in vivo with HP-MRI. nih.gov This approach could provide valuable information on drug pharmacokinetics and pharmacodynamics, aiding in the development of more effective and targeted therapies.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Synthetic Pathway Monitoring and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the analysis of diazirine-containing compounds. It allows for detailed structural elucidation and real-time monitoring of synthetic transformations.

¹H NMR for Reaction Progress and Purity Assessment

Proton (¹H) NMR spectroscopy is fundamental for tracking the synthesis of 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol and assessing the purity of the final product. The ¹H NMR spectrum provides a distinct fingerprint of the molecule based on the chemical environment of each proton.

Key expected signals in the ¹H NMR spectrum include:

A singlet corresponding to the three protons of the methyl group (CH₃) attached to the diazirine ring.

A multiplet (quartet) for the single proton of the methine group (-CH(OH)-).

A multiplet (doublet) for the three protons of the methyl group on the ethanol (B145695) moiety (-CH₃).

A broad singlet for the hydroxyl proton (-OH), which can be confirmed by D₂O exchange.

The relative integration of these signals allows for the verification of the proton count in each part of the molecule, confirming its identity. During synthesis, the appearance of these characteristic peaks and the disappearance of reactant signals are used to monitor the reaction's progress toward completion. For instance, in related alkyl diazirine syntheses, the appearance of a singlet for the diazirine-adjacent methyl group and the appropriate multiplets for the ethanol side chain confirm the formation of the target structure. rsc.org

¹¹B NMR for Characterization of Organoboron Adducts

Boron-11 (¹¹B) NMR spectroscopy is the primary method for characterizing the structure and bonding in organoboron compounds. mdpi.comnih.gov Although not an intrinsic part of this compound, if this molecule were to form an adduct with a boron-containing species (e.g., a Lewis acid like BF₃ or a boronic acid), ¹¹B NMR would be essential for characterization.

The chemical shift in a ¹¹B NMR spectrum is highly sensitive to the coordination number and geometry of the boron atom. nih.gov For example, a trivalent trigonal planar boron species resonates at a much lower field compared to a tetracoordinate tetrahedral boron species. mdpi.com Therefore, if the hydroxyl group of this compound were to coordinate to a borane, the resulting upfield shift in the ¹¹B NMR spectrum would provide clear evidence of the formation of a tetracoordinate boron adduct. mdpi.comchemrxiv.org

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition of this compound with high precision. This technique measures the mass-to-charge ratio (m/z) of the molecular ion to four or more decimal places, allowing for the calculation of a unique elemental formula.

For C₄H₈N₂O, the calculated exact mass is compared to the experimentally measured mass. A close match between the calculated and found values (typically within 5 ppm) provides unambiguous confirmation of the molecular formula. nih.gov For example, HRMS analyses of similar diazirine compounds consistently show excellent agreement between the calculated and observed masses, solidifying the structural assignment. rsc.orgrsc.org

X-ray Crystallography for Precise Molecular Geometry Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles within a crystalline sample. For diazirine-containing compounds, this technique is invaluable for characterizing the strained three-membered ring.

X-ray analysis would confirm the cyclic structure of the diazirine, the N=N double bond, and the specific stereochemical relationship of the substituents on the quaternary carbon. Although obtaining suitable crystals can be challenging, successful crystallographic studies on related diazirine derivatives have provided crucial insights into their molecular geometry. mdpi.comresearchgate.net These studies serve as important benchmarks for understanding the structure of compounds like this compound.

UV-Visible Spectroscopy for Photoreactivity Characterization

UV-Visible spectroscopy is used to determine the electronic absorption properties of this compound, which is critical for understanding its photoreactivity. Diazirines are known for their characteristic weak absorption band in the near-UV region, which is responsible for their photoactivation. researchgate.net

Upon irradiation with UV light at their wavelength of maximum absorbance (λmax), typically around 350-380 nm, the diazirine ring undergoes irreversible decomposition to release molecular nitrogen (N₂) and generate a highly reactive carbene intermediate. rsc.orgnih.gov UV-Vis spectroscopy is used to identify this λmax, allowing for the optimization of photochemical experiments where the carbene is used for cross-linking or labeling studies. researchgate.netresearchgate.net Monitoring the disappearance of the characteristic diazirine absorption peak upon UV exposure can also be used to follow the kinetics of the photodecomposition reaction. rsc.org

Table of Spectroscopic and Structural Analysis Methods

| Methodology | Purpose | Information Obtained | Typical Application for this compound |

| ¹H NMR | Structural verification, purity analysis, and reaction monitoring. | Chemical shift, coupling constants, and integration of proton signals. | Confirming the presence and ratio of methyl and ethanol groups; monitoring synthesis. |

| ¹³C NMR | Carbon skeleton elucidation. | Chemical shifts of unique carbon atoms. | Verifying the carbon framework, including the key quaternary diazirine carbon. |

| ¹⁹F NMR | Structural elucidation of fluorinated analogues. | Highly sensitive chemical shifts for fluorine atoms. | Characterizing trifluoromethyl-diazirine analogues, which are common in chemical biology. |

| ¹¹B NMR | Characterization of boron adducts. | Chemical shift indicating boron coordination and geometry. | Studying potential interactions and complex formation with organoboron compounds. |

| HRMS | Molecular formula confirmation. | Precise mass-to-charge ratio of the molecular ion. | Unambiguously determining the elemental composition (C₄H₈N₂O). |

| X-ray Crystallography | Precise 3D molecular structure determination. | Atomic coordinates, bond lengths, and bond angles. | Definitive confirmation of the diazirine ring structure and overall molecular geometry. |

| UV-Vis Spectroscopy | Characterization of photoreactivity. | Wavelength of maximum absorbance (λmax). | Identifying the optimal UV wavelength for photoactivation to generate the carbene intermediate. |

Rotational Spectroscopy for Gas-Phase Structural Analysis of Diazirines

The gas-phase analysis inherent to rotational spectroscopy allows for the study of molecules in an isolated environment, free from the intermolecular interactions present in condensed phases. This is particularly crucial for flexible molecules that may exist as a mixture of conformers. Rotational spectroscopy can distinguish between different conformational isomers, providing structural information for each, as well as insights into the dynamics of their interconversion.

The study of diazirine, the parent compound of this family, and its isomers through microwave and millimeter-wave spectroscopy has laid the groundwork for understanding the structural characteristics of this important class of molecules. nasa.govresearchgate.net These studies have provided precise experimental data on the ground state rotational constants and molecular geometry of 3,3H-diazirine. nasa.gov Furthermore, high-level ab initio quantum chemical calculations have been employed to investigate the structural, energetic, and rovibrational spectroscopic properties of various diazirine isomers, offering a synergistic approach to structural elucidation. nasa.gov

While direct experimental rotational spectroscopy data for this compound is not available in the current literature, the principles and findings from the study of simpler diazirines provide a robust framework for how such an analysis would be conducted and the type of detailed structural information that could be obtained. The substitution of the diazirine ring with a methyl and an ethanol group would introduce additional complexity, including the possibility of multiple conformers due to the rotation around the C-C and C-O single bonds. Rotational spectroscopy would be the ideal tool to unravel this complex conformational landscape.

Research Findings from Diazirine Isomers

Detailed spectroscopic investigations of diazirine and its isomers have yielded a wealth of information about their molecular structures. For instance, the microwave spectrum of 3,3H-diazirine has been extensively studied, leading to the determination of its rotational constants and, consequently, its precise molecular geometry. nasa.gov These experimental findings are complemented and supported by theoretical calculations, which also provide valuable data for other, less stable isomers.

The structural parameters of 3,3H-diazirine, as determined by a combination of experimental spectroscopy and theoretical calculations, reveal a compact cyclic structure. nasa.gov The key structural features include the N=N double bond and the C-N single bonds within the three-membered ring. The bond angles and lengths are indicative of the significant ring strain in this molecule.

The presence of a significant dipole moment in diazirine and its derivatives is a prerequisite for observation by rotational spectroscopy. 3,3H-diazirine, for example, has a calculated dipole moment of 1.95 Debye, making it a suitable candidate for such studies. nasa.gov The structural and spectroscopic data for various diazirine isomers, as derived from theoretical calculations, are summarized in the tables below. This data serves as a benchmark for understanding the fundamental properties of the diazirine ring system and provides a basis for predicting the spectroscopic features of more complex derivatives.

| Isomer | A (GHz) | B (GHz) | C (GHz) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 3,3H-diazirine | 29.284 | 25.688 | 15.652 | 1.95 |

| 1,3H-diazirine | 38.989 | 14.072 | 10.457 | 3.29 |

| (E)-1,2H-diazirine | 30.702 | 17.025 | 11.233 | 1.41 |

| Parameter | Value |

|---|---|

| r(N=N) | 1.230 Å |

| r(C-N) | 1.480 Å |

| r(C-H) | 1.079 Å |

| ∠(NCN) | 49.1° |

| ∠(HCH) | 119.8° |

| ∠(HCN) | 117.1° |

These tables showcase the precision of the data that can be obtained for diazirine compounds. The rotational constants are unique to the specific isomer and its conformation, acting as a "fingerprint" for its identification in the gas phase. The structural parameters provide a detailed picture of the molecular geometry. For a molecule like this compound, a similar analysis would be expected to yield distinct sets of rotational constants for each stable conformer present in the gas-phase, allowing for a comprehensive understanding of its three-dimensional structure.

Future Directions and Emerging Research Avenues for Diazirine Containing Alcohols

Development of Novel Diazirine-Based Probes with Enhanced Performance Characteristics

A major area of future research lies in the rational design of new diazirine-based photoaffinity labeling (PAL) probes with superior performance. nih.gov The goal is to create tools that offer higher cross-linking efficiency, greater specificity, and reduced non-specific binding.

Key development areas include:

Structurally Minimized Tags: Researchers are developing smaller, "fully-functionalized" (FF) tags that combine the diazirine group, an enrichment handle (like biotin), and a conjugation point into a single, compact unit. rsc.orgnih.gov The synthesis of what is reported as the smallest diazirine-based FF tag demonstrates a trend towards minimizing the probe's size to reduce interference with biological interactions. nih.gov

Tuning Reactivity and Targeting: Studies have shown that the local chemical environment and the structure of the diazirine (alkyl vs. aryl) influence reactivity. nih.govacs.org Alkyl diazirines, for instance, preferentially label acidic amino acids like aspartic acid and glutamic acid. nih.govacs.org Future probes could be designed with specific linkers or charge states to target particular protein classes, such as membrane proteins or those with acidic patches. nih.gov

Enhanced Cross-linking Efficiency: Compared to the more traditional benzophenone-based probes, diazirine probes have demonstrated significantly higher cross-linking efficiency with shorter UV irradiation times. rsc.orgacs.org This reduces potential damage to biological samples and can capture more transient interactions. rsc.org Ongoing research aims to further optimize the diazirine structure to maximize carbene generation and subsequent bond insertion.

| Characteristic | Diazirine Probes | Benzophenone Probes | Aryl Azide (B81097) Probes |

|---|---|---|---|

| Activation Wavelength | ~350-370 nm thermofisher.combldpharm.com | ~330-365 nm nih.gov | ~250-350 nm gbiosciences.com |

| Reactive Intermediate | Carbene wikipedia.orgthermofisher.com | Diradical (Triplet State) nih.gov | Nitrene scbt.com |

| Key Advantages | Small size, high efficiency, short irradiation time, greater stability acs.orgrsc.orgacs.org | Relatively stable to ambient light | Established chemistry |

| Limitations | Can be quenched by water, potential for diazo rearrangement acs.orgnih.gov | Larger size, longer irradiation required rsc.org | Long-lived intermediates can increase non-specific labeling |

Exploration of New Chemical Transformations Involving Diazirine Moieties

While the primary transformation of diazirines is the photo-induced generation of carbenes for insertion reactions, there is significant potential for discovering and harnessing new reactivity.

Future research directions include:

Controlled Carbene Reactivity: The carbene intermediate formed from diazirine photolysis is highly reactive and non-specific. thermofisher.com A key future challenge is to control this reactivity, perhaps through the design of specific diazirine precursors that lead to carbenes with tailored insertion preferences.

Novel Synthesis Routes: Advances in synthetic chemistry are enabling more efficient and versatile routes to diazirine-containing molecules. acs.orgnih.gov One-pot synthesis methods have been developed that avoid the isolation of the diaziridine intermediate, streamlining the production of these valuable compounds. nih.gov Further innovations could allow for the incorporation of diazirine-alcohols into more complex molecular scaffolds.

Beyond Insertion Chemistry: While C-H, N-H, and O-H insertion reactions are the hallmark of diazirine chemistry, future work could explore other reaction pathways of the generated carbene or the diazo intermediate. wikipedia.orgnih.gov This could lead to new bio-orthogonal conjugation strategies or the development of novel cross-linking chemistries with different specificities.

Integration with Advanced Omics Technologies for Systems-Level Biological Discovery

The ability of diazirine probes to covalently capture interactions makes them ideal partners for mass spectrometry-based proteomics and other "omics" technologies. This integration allows for a systems-level understanding of molecular interactions within a cell.

Emerging avenues in this area are:

Chemical Proteomics: Diazirine-based probes are increasingly used to map small molecule-protein interactions across the entire proteome, a critical step in drug discovery and target identification. nih.govrsc.orgnih.gov Probes containing a diazirine-alcohol moiety can be used to identify the binding sites of alcohol molecules on proteins. nih.gov

Interactome Mapping: These probes can be incorporated into ligands, metabolites, or even amino acids to map protein-protein, protein-ligand, and protein-nucleic acid interactions in their native cellular environment. thermofisher.combldpharm.com The combination of diazirine photo-crosslinking with quantitative proteomics techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) allows for precise identification of interaction partners. rsc.org

Mapping Post-Translational Modification (PTM) Readers: Diazirine-containing peptide probes are being used to identify "reader" and "eraser" proteins that interact with specific histone modifications, providing new tools to study epigenetics. rsc.org The future will likely see this approach expanded to other types of PTMs and cellular signaling pathways.

| Omics Field | Application | Key Research Finding | Reference |

|---|---|---|---|

| Proteomics | Target Identification | Diazirine-based photoaffinity probes facilitate the covalent capture and identification of protein targets for small molecules and drugs. | nih.gov |

| Proteomics | Interactome Mapping | Diazirine-bearing unnatural amino acids can be incorporated into proteins to trap and identify interaction partners in living cells. | bldpharm.com |

| Proteomics | Binding Site Identification | Azialcohol, a diazirine-based probe, enables the photo-incorporation into alcohol-binding sites on proteins, which can then be identified by mass spectrometry. | nih.gov |

| Epigenomics | PTM Reader Identification | Diazirine-containing histone peptide probes can capture reader and eraser proteins, enabling their identification by quantitative proteomics. | rsc.org |

Expansion into Novel Material Science Applications

The robust C-H insertion chemistry of carbenes generated from diazirines is not limited to biological applications. A significant and growing area of research is the use of diazirine-containing molecules to modify and create novel materials.

Future opportunities include:

Polymer Cross-linking: Diazirine-containing polymers are being synthesized and used as additives to cross-link unfunctionalized commodity polymers like poly(n-butyl acrylate) (PnBA) and polydimethylsiloxane (B3030410) (PDMS). nih.govucsb.eduacs.org Upon photoactivation, the diazirine sidechains generate carbenes that form covalent cross-links, converting thermoplastics into more robust elastomers or thermosets. nih.gov This enhances mechanical properties, impact resistance, and high-temperature performance. nih.govacs.org

Photopatterning and 3D Printing: The light-activated nature of diazirine cross-linking allows for precise spatial and temporal control. This has been exploited for photopatterning of materials, with successful demonstrations using commercial 3D printers to create cross-linked silicone structures. nih.govucsb.edu

Functional Surface Modification: Diazirine-containing molecules can be used to functionalize surfaces by covalently attaching them to a wide range of substrates. This can be used to create biomaterials with specific properties or to immobilize proteins and other molecules for analytical applications. scbt.com The development of diazirine-containing copolymers via controlled radical polymerization techniques like RAFT and ATRP will further expand the library of available functional polymeric materials. acs.org

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves diazirine ring formation followed by hydroxylation. A validated protocol () for analogous diazirine derivatives uses:

- Step 1: Diaziridine precursor preparation via ammonia treatment at low temperatures (-85°C), followed by oxidation with iodine in methanol to form the diazirine ring.

- Step 2: Hydroxylation under controlled reflux conditions (e.g., ethanol or DMF) to introduce the ethan-1-ol group.

Critical factors include: - Temperature control during diazirine formation to avoid side reactions.

- Catalyst selection (e.g., iodine for oxidation) to improve regioselectivity.

- Solvent choice (e.g., methanol vs. DMF) impacts reaction kinetics and purity.

Yield optimization requires monitoring via TLC and purification via flash chromatography (e.g., 3:1 hexane:ethyl acetate) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks at δ 1.5–2.0 ppm (methyl group on diazirine) and δ 3.6–4.0 ppm (hydroxyl-bearing ethylene).

- ¹³C NMR: Diazirine carbons appear at ~100–110 ppm.

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 141.08 (C₅H₈N₂O).

- Infrared Spectroscopy (IR): O-H stretch at ~3300 cm⁻¹ and diazirine C=N stretch at ~1600 cm⁻¹.

Purity is validated via HPLC (C18 column, isocratic elution with acetonitrile:water) .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in bioactivity data for diazirine-containing compounds?

Methodological Answer: Contradictions often arise from:

- Solubility variability: Use standardized solvents (e.g., DMSO with ≤0.1% water) for in vitro assays.

- Photoreactivity: Diazirines undergo UV-induced crosslinking; control light exposure during biological experiments.

- Target promiscuity: Employ orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm specificity.

Case Study (): A related diazirine derivative showed anti-fibrotic activity in rats but required dose adjustments (50 mg/kg, intragastric) to mitigate batch-to-batch variability .

Q. How can researchers design SAR studies to improve the metabolic stability of this compound?

Methodological Answer:

- Substituent Modification:

- Replace the methyl group on diazirine with electron-withdrawing groups (e.g., -CF₃) to reduce oxidative degradation.

- Introduce steric hindrance (e.g., bulky substituents on ethanol) to block cytochrome P450 interactions.

- In Silico Tools:

- Use molecular docking (AutoDock Vina) to predict metabolic hotspots.

- Apply QSAR models to correlate logP values with microsomal stability.

- Experimental Validation:

- Liver microsome assays: Monitor metabolite formation via LC-MS/MS.

- Plasma stability tests: Incubate compound in rat/human plasma (37°C, pH 7.4) and quantify degradation .

Q. What are the best practices for using this compound as a photoaffinity probe in enzyme studies?

Methodological Answer:

- Photoactivation: Use 365 nm UV light for 5–10 min to generate carbene intermediates for target crosslinking.

- Competitive Binding Assays: Co-incubate with natural substrates (e.g., ATP for kinases) to confirm binding site specificity.

- Pull-Down Workflow:

- Label enzyme with biotinylated probe.

- Irradiate to crosslink.

- Capture with streptavidin beads.

- Identify bound proteins via tryptic digest and LC-MS/MS.

Critical controls:

- Dark controls (no UV) to rule out non-specific binding.

- Unlabeled competitor to validate target engagement .

Key Considerations

- Safety: Diazirines are light-sensitive; store in amber vials at -20°C.

- Ethical Compliance: Adhere to institutional guidelines for in vivo studies (e.g., IACUC protocols) .

- Data Reproducibility: Report reaction conditions (solvent purity, light exposure) in detail to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.